Ethyl 4-[(4-cyanobenzoyl)amino]benzoate
Description
Ethyl 4-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 4-cyanobenzoyl group attached to the amino position of the ethyl benzoate backbone. The compound’s structure combines an electron-withdrawing cyano group (–CN) with a benzoate ester, conferring unique physicochemical properties. Its synthesis typically involves coupling reactions between ethyl 4-aminobenzoate and 4-cyanobenzoyl chloride under controlled conditions, followed by purification via recrystallization or chromatography .
Key spectral data for identification include:
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 4-[(4-cyanobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)14-7-9-15(10-8-14)19-16(20)13-5-3-12(11-18)4-6-13/h3-10H,2H2,1H3,(H,19,20) |
InChI Key |
NUKZUZWKYZWUIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., –CN, –NO₂, –F): Enhance stability and polarity, reducing solubility in nonpolar solvents. For example, the cyano group in this compound increases dipole moment, making it more soluble in polar aprotic solvents like DMF compared to the carbamoyl analog .
- Electron-Donating Groups (e.g., –NH₂, –OCH₃): Improve solubility in aqueous media but may reduce thermal stability. Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibits higher aqueous solubility due to its –NH–NH₂ group .
- Halogen Substituents (e.g., –Cl, –Br): Increase molecular weight and lipophilicity, enhancing membrane permeability. Ethyl 4-[(4-bromophenylacetyl)amino]benzoate shows higher logP values than the cyano derivative, favoring cellular uptake .
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